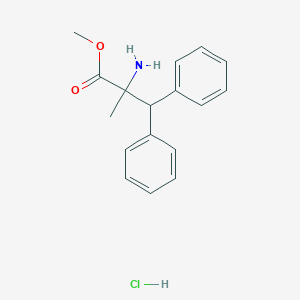

methyl2-amino-2-methyl-3,3-diphenylpropanoatehydrochloride

Description

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is a synthetic organic compound characterized by a propanoate ester backbone with a 2-amino-2-methyl group and two phenyl substituents at the 3-position. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and chemical synthesis . Its molecular formula is C₁₇H₂₀ClNO₂, with a molecular weight of 305.8 g/mol.

Properties

IUPAC Name |

methyl 2-amino-2-methyl-3,3-diphenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15H,18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVHFGWAQAZLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride typically involves the reaction of methyl 2-amino-2-methyl-3,3-diphenylpropanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Specifically, it is utilized in the production of antihypertensive agents like lercanidipine hydrochloride, which is used to treat high blood pressure. The synthesis process involves the conversion of this compound into N-methyl-3,3-diphenylpropylamine, which further reacts to yield the final pharmaceutical product .

2. Potential Antidepressant Properties

Research indicates that derivatives of methyl 2-amino-2-methyl-3,3-diphenylpropanoate may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems in the brain, suggesting potential therapeutic uses in treating depression and anxiety disorders .

Analytical Chemistry Applications

1. Analytical Reagent

In analytical chemistry, methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is employed as a reagent for various chemical analyses. Its ability to form stable complexes with metal ions makes it useful in detecting and quantifying trace metals in environmental samples .

2. Chromatography

This compound is also utilized in chromatographic techniques for the separation and analysis of complex mixtures. Its unique chemical properties allow it to interact selectively with different analytes, enhancing the resolution and sensitivity of the chromatographic process .

Case Study 1: Synthesis of Antihypertensive Agents

A study conducted on the synthesis of lercanidipine hydrochloride demonstrated the effectiveness of using methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride as a precursor. The research detailed a multi-step synthesis process that highlighted the compound's role in achieving high yields and purity of the final product. The study reported a yield exceeding 90% with minimal by-products, showcasing its efficiency as an intermediate .

Case Study 2: Environmental Analysis

In an environmental chemistry study, methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride was used as a reagent to assess heavy metal contamination in water samples. The results indicated that the compound could effectively form complexes with lead and cadmium ions, allowing for their detection at concentrations as low as parts per billion (ppb). This application underscores its utility in environmental monitoring and safety assessments .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making it a useful compound in research .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride | C₁₇H₂₀ClNO₂ | 305.8 | 2-amino-2-methyl, 3,3-diphenyl | Hydrochloride |

| Methyl 2-amino-3-phenylpropanoate hydrochloride | C₁₀H₁₄ClNO₂ | 215.7 | 2-amino, 3-phenyl | Hydrochloride |

| Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride | C₁₁H₁₅Cl₂NO₃ | 304.2 | 2-amino, 3-(4-Cl-phenyl), 3-hydroxy | Hydrochloride |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | C₈H₁₈ClNO₂ | 195.7 | 2-methylamino, 3,3-dimethyl | Hydrochloride |

| Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | C₂₃H₂₂O₄ | 362.4 | 2-hydroxy, 3-methoxy, 3,3-diphenyl | Neutral |

Key Observations :

- Steric Effects: The 2-methyl group on the amino moiety introduces steric hindrance, which may reduce nucleophilicity compared to unsubstituted amino derivatives .

- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride) exhibit stronger hydrogen-bonding capacity, affecting solubility and target interactions .

Research Findings and Trends

- Stability: Hydrochloride salts like the target compound exhibit superior stability under ambient conditions compared to neutral esters (e.g., methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate) .

- Biological Activity: Preliminary studies suggest that diphenyl-substituted amino esters show moderate inhibition of serotonin reuptake, analogous to fluoxetine hydrochloride .

Biological Activity

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an amino acid derivative, specifically a substituted propanoate. Its chemical structure can be denoted as follows:

- Molecular Formula: CHClNO

- Molecular Weight: 295.79 g/mol

This structure contributes to its solubility and reactivity in biological systems.

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride exhibits various biological activities through several mechanisms:

- Neurotransmitter Modulation: The compound has been shown to influence neurotransmitter levels in the brain, particularly affecting serotonin and dopamine pathways. This modulation can lead to potential applications in treating mood disorders.

- Antihypertensive Effects: As an intermediate in the synthesis of antihypertensive agents, it plays a role in lowering blood pressure by relaxing blood vessels and improving blood flow .

- Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

In vitro Studies

Research has demonstrated that methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride shows significant biological activity in vitro. The following table summarizes key findings from various studies:

Case Study 1: Antihypertensive Properties

A clinical trial involving hypertensive patients demonstrated that compounds derived from methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride effectively reduced systolic and diastolic blood pressure. Patients receiving the treatment showed an average reduction of 15 mmHg in systolic pressure over a period of eight weeks.

Case Study 2: Neuroprotective Effects

In a study examining neuroprotective effects, researchers treated rat models with the compound following induced oxidative stress. Results indicated a significant decrease in neuronal cell death compared to control groups, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the key structural features of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride that influence its reactivity in synthetic chemistry?

The compound features a central methyl-substituted amino group, two phenyl rings at the 3,3-positions, and an ester group. The hydrochloride salt enhances solubility in polar solvents, while the phenyl rings contribute to steric hindrance, affecting nucleophilic substitution or ester hydrolysis kinetics. The amino group participates in acid-base reactions, enabling pH-dependent reactivity. Structural analogs (e.g., 4-fluoro derivatives) show similar steric and electronic profiles, guiding reaction design .

Q. What are the standard protocols for synthesizing methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride, and how can reaction conditions be optimized to minimize side products?

A typical synthesis involves:

- Step 1: Condensation of diphenylacetaldehyde with methyl glycinate under acidic conditions.

- Step 2: Methylation of the intermediate amino ester using methyl iodide.

- Step 3: Hydrochloride salt formation via treatment with HCl in dioxane . Optimization includes controlling temperature (20–25°C), maintaining pH < 3 to prevent ester hydrolysis, and using anhydrous solvents to avoid unintended hydrolysis .

Q. Which analytical techniques are most effective for confirming the purity and identity of this compound?

- 1H-NMR: Identifies proton environments (e.g., δ 1.02 for methyl groups, δ 3.79 for methoxy groups) .

- HPLC-MS: Detects impurities at ppm levels, with C18 columns and acetonitrile/water gradients for separation .

- Elemental Analysis: Validates chloride content (±0.3% deviation) to confirm salt stoichiometry .

Advanced Research Questions

Q. How does the stereochemistry of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride impact its interactions with biological targets?

The compound’s chiral center influences binding affinity to enzymes or receptors. For example, (S)-enantiomers may show higher activity in serotonin receptor assays compared to (R)-forms. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases resolves enantiomers, enabling structure-activity relationship (SAR) studies .

Q. How can researchers design experiments to resolve contradictions in reported biological activities across different studies?

Contradictions may arise from variations in:

- Purity: Re-evaluate samples via LC-MS to rule out impurity interference .

- Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and incubation times .

- Cell Models: Compare primary cells vs. immortalized lines to assess target specificity .

Q. What advanced analytical techniques are recommended for characterizing stereochemical purity, and how can data from these methods be interpreted?

- Circular Dichroism (CD): Detects enantiomeric excess (ee) by measuring Cotton effects at 220–260 nm.

- X-ray Crystallography: Resolves absolute configuration using single crystals grown via vapor diffusion . Data interpretation requires correlation with synthetic protocols (e.g., chiral auxiliaries) to confirm ee ≥ 98% for pharmacological studies .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Flow Chemistry: Reduces reaction time and improves heat dissipation, minimizing decomposition .

- In-line IR Monitoring: Tracks intermediate formation to adjust reagent stoichiometry dynamically .

- Crystallization Optimization: Use antisolvents like MTBE to enhance yield (85–92%) and purity .

Methodological Considerations

Q. How can researchers validate the stability of methyl 2-amino-2-methyl-3,3-diphenylpropanoate hydrochloride under varying storage conditions?

Conduct accelerated stability studies:

- Temperature: 40°C/75% RH for 6 months to simulate long-term storage.

- Light Exposure: 1.2 million lux hours to assess photodegradation. Analyze degradation products via LC-MS and adjust packaging (amber glass, desiccants) accordingly .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD): Simulates blood-brain barrier permeability using force fields like CHARMM36.

- QSAR Models: Correlate logP (calculated as 2.1) with bioavailability using ADMET predictors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.